ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate
Description
Properties
IUPAC Name |
ethyl 2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-17-13(16)12(15)14-8-7-10-5-3-4-6-11(10)9-14/h3-6H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLIIZKTFZSALR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Ethyl Chloroacetate
A common approach to synthesizing ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate involves the reaction of 3,4-dihydroisoquinoline derivatives with ethyl chloroacetate under basic conditions. This method parallels the synthesis of structurally related compounds, such as ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, where a mercaptoquinazolinone undergoes alkylation with ethyl chloroacetate in the presence of anhydrous potassium carbonate. For the target compound, the nitrogen atom in the dihydroisoquinoline acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate to form the desired ester linkage.
Reaction Conditions :
-
Base : Anhydrous K₂CO₃ or triethylamine
-
Solvent : Dry dimethylformamide (DMF) or dichloromethane (DCM)
-
Temperature : Reflux (80–100°C) for 4–6 hours
Mechanistic Insight :
The reaction proceeds via deprotonation of the dihydroisoquinoline’s NH group by the base, generating a nucleophilic amide ion. This ion displaces the chloride from ethyl chloroacetate, forming the N-alkylated product. The oxoacetate group is introduced intact, preserving the ester functionality.
Condensation with Oxoacetic Acid Derivatives
Direct Condensation Using Ethyl Oxalyl Chloride
An alternative route involves the condensation of 3,4-dihydroisoquinoline with ethyl oxalyl chloride. This method leverages the reactivity of oxalyl chloride to form an acylated intermediate, which subsequently undergoes intramolecular cyclization. A similar strategy has been employed in the synthesis of N-alkylated 3,4-dihydroisoquinolinones, where ethyl oxalyl chloride serves as both the acylating agent and ester precursor.
Reaction Conditions :
-
Reagents : Ethyl oxalyl chloride, triethylamine
-
Solvent : Dry tetrahydrofuran (THF) or DCM
-
Temperature : 0°C to room temperature, 2–4 hours
Key Observations :
The use of a mild base like triethylamine minimizes side reactions, while low temperatures prevent over-acylation. The oxo group in the final product arises from the oxalyl chloride moiety, ensuring regioselectivity.
Reductive Amination Approaches
Cyclization via Intramolecular Reductive Amination
A more recent methodology employs reductive amination to construct the dihydroisoquinoline ring while introducing the oxoacetate group. This approach, adapted from protocols for N-aryl-1,2,3,4-tetrahydroisoquinolines, involves the reaction of ortho-ethoxyvinyl benzylamines with triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA). While originally designed for tetrahydroisoquinolines, this method can be modified by substituting the ethoxyvinyl group with an oxoacetate ester.
Reaction Conditions :
-
Reducing Agent : Et₃SiH (2.5–10 equivalents)
-
Acid Catalyst : TFA (10–13 equivalents)
-
Solvent : Dry DCM
-
Temperature : 0°C to room temperature, 2.5–72 hours
Challenges and Optimization :
The reaction’s efficiency depends on the electronic nature of the substituents. Electron-withdrawing groups on the aromatic ring enhance cyclization yields by stabilizing intermediates. However, prolonged reaction times or excess acid can lead to decomposition, necessitating precise stoichiometric control.
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each method:
| Method | Conditions | Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃/DMF, reflux | 60–70% | High yield, simple workup | Requires anhydrous conditions |
| Direct Condensation | Et₃N/THF, 0°C to rt | 50–55% | Regioselective acylation | Moderate yield, column purification |
| Reductive Amination | Et₃SiH/TFA/DCM, rt | 21–41% | Compatible with diverse substituents | Low yield, sensitive to reaction time |
Mechanistic and Spectroscopic Validation
Spectroscopic Characterization
Successful synthesis of this compound is confirmed through:
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester undergoes acid- or base-catalyzed hydrolysis to yield 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid (CID 3818907) .
Experimental Conditions :
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| 6 N HCl | Reflux in EtOH, 1–4 h | 85–93% | |
| 10% NaOH | Reflux in MeOH, 30 min–4 h | 78–90% |
Nucleophilic Substitution
The α-oxoacetate moiety participates in amide bond formation and alkylation :
-
Amidation : Treatment with SOCl₂ followed by NH₃/MeOH converts the ester to a primary amide .
-
Alkylation : Reactivity with amines (e.g., 1,2,3,4-tetrahydroisoquinoline) under basic conditions (Et₃N/DMF) yields N-alkylated derivatives .
Example Reaction :
textEthyl oxoacetate + 1,2,3,4-Tetrahydroisoquinoline → N-Alkylated product (e.g., compound 17 in [3]) Conditions: Et₃N, dry DMF, 90°C, 2–3 h Yield: 67–71%[3]
Intramolecular Cyclization
Under basic conditions (KOt-Bu/DMF), the compound undergoes radical-mediated cyclization to form fused isoquinolinones. A proposed mechanism involves:
-
Generation of a carbamoyl radical.
-
Hydrogen abstraction and radical addition to the carbonyl group.
Key Observations :
-
Stereoselectivity : Cyclization favors cis-isomers due to fused-ring constraints .
-
Dehydration : E2 elimination of cis-4-hydroxy intermediates proceeds efficiently (91–93% yield) .
Reduction Reactions
The α-oxo group is reducible to a hydroxyl or methylene group:
-
RANEY® Nickel Catalysis : Hydrogenation under H₂ atmosphere reduces the ketone to a secondary alcohol .
-
SnCl₂/EtOH : Selective reduction of nitro groups in polyfunctional derivatives without affecting the ester .
Representative Data :
| Substrate | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Nitro-containing derivative | SnCl₂, EtOH | Amino derivative | 82% |
Stability and Handling
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research indicates that derivatives of 3,4-dihydroisoquinoline compounds have shown promise as anticancer agents. For instance, a study highlighted the synthesis of various 3,4-dihydroisoquinolin-1(2H)-one derivatives, which were screened for their activity against Pythium recalcitrans, demonstrating significant biological activity . Ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate may similarly possess anticancer properties due to its structural characteristics.
Neurological Disorders
Compounds related to this compound have been identified as positive allosteric modulators of the dopamine D1 receptor. This modulation is crucial for developing treatments for neurological disorders such as Parkinson's disease and schizophrenia. These compounds can potentially alleviate symptoms associated with cognitive impairment in these conditions .
Pharmacological Studies
The compound has been investigated for its role in pharmacological interventions targeting microRNAs involved in ovarian cancer pathogenesis. This suggests a broader application in cancer therapies beyond traditional approaches .
Antimicrobial Activity
The biological activity of this compound includes antimicrobial properties. Its derivatives have been studied for their effectiveness against various pathogens, indicating potential use in developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. The presence of specific functional groups significantly influences the compound's efficacy against targeted diseases. For example, the C4-carboxyl group has been identified as essential for enhancing biological activity in related compounds .
Industrial and Synthetic Applications
Synthesis of Complex Molecules
this compound serves as a valuable building block in organic synthesis. Its derivatives can be utilized to create more complex molecular structures, facilitating the development of new materials or catalysts for industrial processes.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Carboxylic Acid Analog
- Compound: 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid (CAS 603097-44-5)
- Key Differences :
- The carboxylic acid group replaces the ethyl ester, increasing polarity and reducing lipophilicity.
- Practical availability: The acid form is frequently out of stock commercially, whereas the ester derivatives are more accessible .
- Reactivity: The acid is prone to decarboxylation under certain conditions, while the ester offers stability for further derivatization (e.g., amidation, hydrazide formation) .
Amide Derivatives
- Example: N-Hydroxy-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide
- Synthesis: Derived from ethyl 2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetate via hydrazine hydrate reaction .
- Applications : Amides are common in drug design due to improved metabolic stability compared to esters.
Sulfonyl and Sulfonamide Derivatives
- Examples: 4-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)aniline (CAS 7252-02-0) 3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid (CAS 327092-81-9)
- Key Differences :
Substituent Modifications on the Isoquinoline Core
Methoxy-Substituted Derivatives
- Example: Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)
- Key Differences: Methoxy groups enhance solubility in polar solvents and may influence pharmacokinetic properties .
Fluorinated Derivatives
Physicochemical and Structural Comparisons
| Property | Ethyl Target Compound | Carboxylic Acid Analog | Amide Derivative |
|---|---|---|---|
| LogP | ~2.5 (estimated) | ~1.0 | ~1.8 |
| Solubility | Low in water, high in DCM/EtOAc | Moderate in polar solvents | Moderate in DMSO |
| Hydrogen Bonding | Acceptors: O ester; Donors: None | Acceptors/Donors: COOH | Acceptors: O amide; Donors: NH |
| Crystal Packing | Stabilized by C–H···O interactions | Stabilized by O–H···N bonds | Layered structures via N–H···O |
Biological Activity
Ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process that includes the formation of the isoquinoline core followed by functionalization at the 2-position. Various synthetic routes have been reported, emphasizing the need for efficient methodologies to produce this compound in high yields. For instance, N-alkylation and subsequent oxidation steps are commonly employed to achieve the desired structure, as demonstrated in multiple studies .
Anticancer Activity
The anticancer potential of isoquinoline derivatives has been widely documented. This compound is hypothesized to exhibit cytotoxic effects against various cancer cell lines. A notable study evaluated the activity of related compounds against ovarian cancer cells and demonstrated significant growth inhibition . The mechanisms involved often include induction of apoptosis and cell cycle arrest, suggesting that this compound could similarly affect tumor proliferation.
Case Study: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of related compounds found that certain derivatives displayed a remarkable ability to disrupt bacterial membranes and inhibit growth at low concentrations. The study utilized a quantitative structure–activity relationship (QSAR) analysis to correlate structural features with biological activity, revealing critical insights into how modifications at specific positions influence potency .
Case Study: Anticancer Effects
In another study focusing on anticancer activity, researchers synthesized a series of isoquinoline derivatives and tested them against various cancer cell lines. The results indicated that modifications at the C-7 and C-8 positions significantly enhanced their anticancer properties. The most potent compounds induced apoptosis through mitochondrial pathways and showed promising results in vivo .
Data Tables
| Activity Type | Compound | IC50/EC50 | Mechanism |
|---|---|---|---|
| Antimicrobial | This compound | TBD | Efflux pump inhibition |
| Anticancer | Related isoquinoline derivatives | 10 µM (SKOV-3 cells) | Apoptosis induction via mitochondrial pathway |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
